molecular formula C4H8Cl3N3 B2472895 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride CAS No. 1989672-54-9

5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B2472895
CAS No.: 1989672-54-9
M. Wt: 204.48
InChI Key: ZJDNEGUSDVXBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the molecular formula C4H6ClN3.2HCl and a molecular weight of 204.49 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms in the ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride is used in various scientific research fields, including:

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of 5-chloro-1-methyl-1H-pyrazol-4-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride can be compared with other similar compounds, such as:

  • 5-Methyl-1H-pyrazol-4-amine dihydrochloride
  • 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride
  • 4-Methyl-3-(2-thienyl)-1H-pyrazol-5-amine hydrochloride

These compounds share a similar pyrazole core structure but differ in their substituents, which can affect their chemical reactivity and biological activity.

Properties

IUPAC Name

5-chloro-1-methylpyrazol-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3.2ClH/c1-8-4(5)3(6)2-7-8;;/h2H,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDNEGUSDVXBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989672-54-9
Record name 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.